Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate
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Overview
Description
Scientific Research Applications
Improved Synthesis Methods
An improved synthesis pathway for Clopidogrel sulfate, a platelet aggregation inhibitor, highlights the utility of sulfonyl amino acetate derivatives in pharmaceutical manufacturing. The process involves the esterification and optical resolution of racemic 2-amino-2-(2-chlorophenyl) acetic acid, followed by condensation and cyclization reactions, demonstrating moderate conditions, high yield, and good quality, suitable for industrialization (Hu Jia-peng, 2012).
Novel Organic Syntheses
Research into the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates via CSIC reaction showcases the role of sulfonyl amino acetates in creating structurally complex and potentially bioactive compounds. This synthesis method emphasizes the adaptability of sulfonyl amino acetates in organic chemistry, facilitating the creation of diverse molecular architectures with broad applicability (Alexey V. Dobrydnev et al., 2018).
Antimicrobial Agents Synthesis
The development of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents represents another facet of sulfonyl amino acetate derivatives' application. These compounds exhibit moderate antimicrobial activity, indicating the potential of such derivatives in therapeutic applications (P. Sah et al., 2014).
Herbicide Resistance Mechanism
In agricultural sciences, studies on acetolactate synthase's resistance to sulfonylurea herbicides reveal the biochemical and genetic mechanisms underlying herbicide resistance. Such research aids in the design of more effective agrochemicals and understanding of resistance development in plants (R. S. Chaleff & C. J. Mauvais, 1984).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The specific mode of action of This compound Indole derivatives are known to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of This compound Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQNYMPQNXLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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